molecular formula C12H12ClFO4 B14786588 2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl-

2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl-

Cat. No.: B14786588
M. Wt: 274.67 g/mol
InChI Key: BRXHBAFNICPNFH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of chloro and fluoro substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final cyclization step to form the benzopyran ring often requires the use of strong acids or bases as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming increasingly important in the large-scale synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehalogenated compounds .

Scientific Research Applications

2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- apart is its unique combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO4/c1-6-4-12(17,5-11(15)16)7-2-9(14)8(13)3-10(7)18-6/h2-3,6,17H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXHBAFNICPNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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